molecular formula C8H15Cl2NO2 B14309917 3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride CAS No. 117205-18-2

3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride

Cat. No.: B14309917
CAS No.: 117205-18-2
M. Wt: 228.11 g/mol
InChI Key: HQQCJLUKTAJHEN-UHFFFAOYSA-M
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Description

3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride is a chemical compound known for its unique structure and properties It is a quaternary ammonium compound with a chlorocarbonyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride typically involves the reaction of 1,1-dimethylpiperidine with phosgene (carbonyl chloride) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1,1-dimethylpiperidine+phosgene3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride\text{1,1-dimethylpiperidine} + \text{phosgene} \rightarrow \text{this compound} 1,1-dimethylpiperidine+phosgene→3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of 1,1-dimethylpiperidine and carbon dioxide.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

    Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used depending on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives, while hydrolysis results in the formation of 1,1-dimethylpiperidine.

Scientific Research Applications

3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Chlorocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride
  • 2-[(Chlorocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride

Uniqueness

3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride is unique due to its specific structure, which includes a piperidine ring and a chlorocarbonyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

117205-18-2

Molecular Formula

C8H15Cl2NO2

Molecular Weight

228.11 g/mol

IUPAC Name

(1,1-dimethylpiperidin-1-ium-3-yl) carbonochloridate;chloride

InChI

InChI=1S/C8H15ClNO2.ClH/c1-10(2)5-3-4-7(6-10)12-8(9)11;/h7H,3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

HQQCJLUKTAJHEN-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCC(C1)OC(=O)Cl)C.[Cl-]

Origin of Product

United States

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